Epitope Mapping: PQDVKFP Identified as a Dominant Linear B-Cell Epitope of HCV Core Protein
In a phage display study screening a random heptapeptide library with HCV patient-derived polyclonal anti-core antibodies, the sequence PQDVKFP (residues 19-25) was identified as the dominant linear B-cell epitope among at least three conformed sites in the core protein's N-terminus [1]. This finding was corroborated by an independent study using omission peptide analogues, which located a distinct antibody binding site at residues 19-26 [2]. Unlike full-length core protein which presents multiple, potentially confounding epitopes, PQDVKFP offers a single, defined target for studying specific antibody responses.
| Evidence Dimension | Antibody binding specificity / Epitope dominance |
|---|---|
| Target Compound Data | Dominant linear B-cell epitope |
| Comparator Or Baseline | Other HCV core protein epitopes (e.g., residues 9-16, 29-34, 51-60, 59-68, 107-114) |
| Quantified Difference | Qualitative difference: Identified as the 'dominant' or a 'distinct' linear epitope by two independent mapping studies. |
| Conditions | Phage display with patient-derived polyclonal antibodies [1]; omission peptide analogue mapping with human sera [2]. |
Why This Matters
Its identification as a dominant epitope makes PQDVKFP a superior, defined antigen for developing highly specific serological assays or studying targeted antibody responses, avoiding the noise from non-dominant or conformational epitopes present in full-length protein preparations.
- [1] Du Y, Wang HT. Epitope mapping of polyclonal antibodies to HCV core protein using a phage peptide library. Chinese Journal of Microbiology and Immunology. 1999;19(1). View Source
- [2] Sällberg M, Pumpen P, Zhang ZX, Lundholm P, Gusars I, Rudén U, Wahren B, Magnius LO. Locations of antibody binding sites within conserved regions of the hepatitis C virus core protein. J Med Virol. 1994 May;43(1):62-8. View Source
